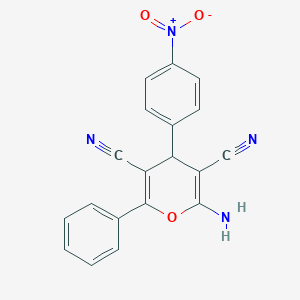
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile: is an organic compound with the molecular formula C19H12N4O3 and a molecular weight of 344.32 g/mol . This compound is part of the pyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-step reaction process. One common method includes the condensation of aromatic aldehydes, malononitrile, and a suitable catalyst under reflux conditions . The reaction is often carried out in the presence of ammonium acetate, which acts as a catalyst to facilitate the formation of the pyran ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry: 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in pharmacological studies due to its potential antimicrobial and anticancer properties . Researchers are exploring its use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties .
作用机制
The mechanism of action of 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and apoptosis in cancer cells . Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its antimicrobial activity .
相似化合物的比较
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran
Comparison:
- 2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile stands out due to its nitro group, which imparts unique redox properties and potential biological activities.
- 2-amino-4-(2,6-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile contains chlorine and sulfur atoms, which may alter its reactivity and biological properties .
- 2-amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran has different substituents, affecting its chemical behavior and potential applications .
属性
分子式 |
C19H12N4O3 |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
2-amino-4-(4-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4O3/c20-10-15-17(12-6-8-14(9-7-12)23(24)25)16(11-21)19(22)26-18(15)13-4-2-1-3-5-13/h1-9,17H,22H2 |
InChI 键 |
WBDPEIZLRLOXCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione](/img/structure/B303940.png)
![3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303941.png)
![Ethyl 1-{1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-3-piperidinecarboxylate](/img/structure/B303942.png)
![3-(Azepan-1-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B303943.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B303948.png)
![3-(3,5-Dimethyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303950.png)
![3-(4-Benzyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303952.png)
![N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303956.png)
![N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303959.png)
![3,4-dimethyl-N-[1-{[(2-phenylethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B303961.png)
![N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303962.png)
![N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303963.png)
![3,4-dimethyl-N-[1-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B303964.png)
![N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303965.png)
